molecular formula C10H7ClN2O2 B11880814 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline CAS No. 66016-78-2

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline

Cat. No.: B11880814
CAS No.: 66016-78-2
M. Wt: 222.63 g/mol
InChI Key: ULBLMQCBKDHIKR-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound with a molecular formula of C9H5ClN2O2. It is characterized by the presence of a chloro group, a methyl group, and a dioxolo ring fused to a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-methyl-3,4-dihydroquinazoline with a dioxolane derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
  • 6-Methyl-[1,3]dioxolo[4,5-g]quinazoline
  • 8-Chloro-6-methylquinazoline

Uniqueness

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline is unique due to the presence of both a chloro and a methyl group, along with the dioxolo ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

66016-78-2

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline

InChI

InChI=1S/C10H7ClN2O2/c1-5-12-7-3-9-8(14-4-15-9)2-6(7)10(11)13-5/h2-3H,4H2,1H3

InChI Key

ULBLMQCBKDHIKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2C(=N1)Cl)OCO3

Origin of Product

United States

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